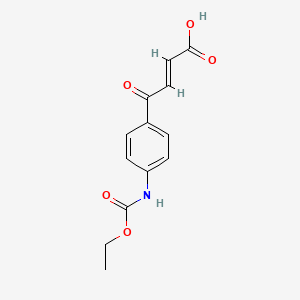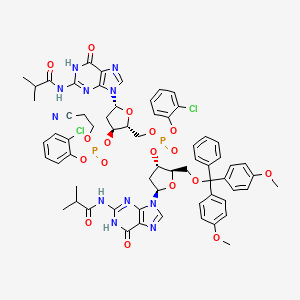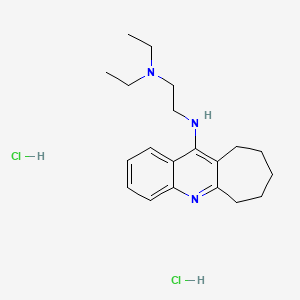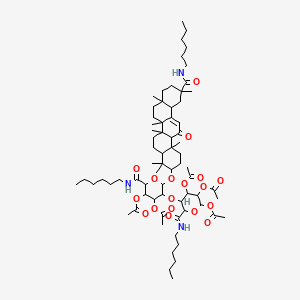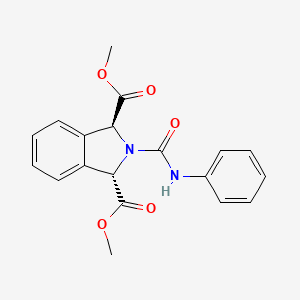
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid: is a complex organic compound with the molecular formula C19H18N2O5 . It contains a total of 44 atoms, including 18 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid typically involves the reaction of indole derivatives with carbaniloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets and pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Indole-2-carboxylic acid: This compound shares a similar indole nucleus and is known for its biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological functions, including growth regulation and stress response.
Uniqueness: trans-2-Carbaniloyl-1,3-isoindolinedicarboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91579-23-6 |
|---|---|
Formule moléculaire |
C19H18N2O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
dimethyl (1S,3S)-2-(phenylcarbamoyl)-1,3-dihydroisoindole-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O5/c1-25-17(22)15-13-10-6-7-11-14(13)16(18(23)26-2)21(15)19(24)20-12-8-4-3-5-9-12/h3-11,15-16H,1-2H3,(H,20,24)/t15-,16-/m0/s1 |
Clé InChI |
HTNLLNZUGDDACB-HOTGVXAUSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C2=CC=CC=C2[C@H](N1C(=O)NC3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC(=O)C1C2=CC=CC=C2C(N1C(=O)NC3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


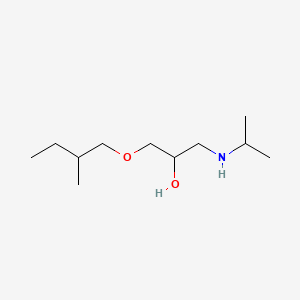
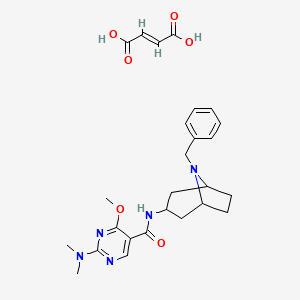
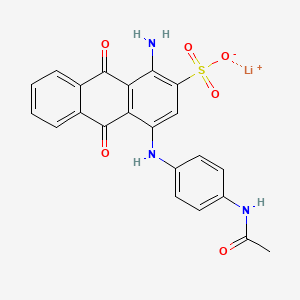
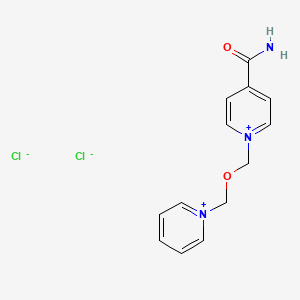
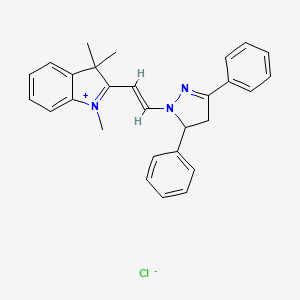
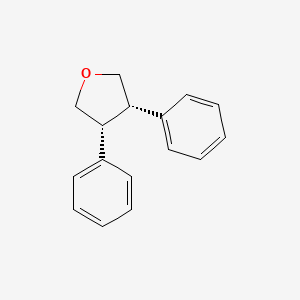
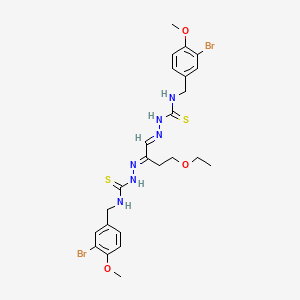
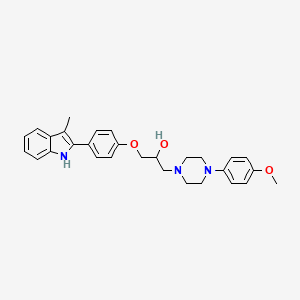
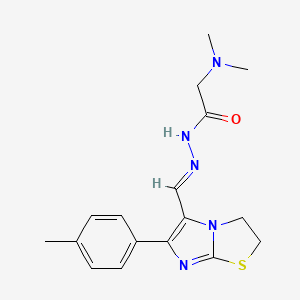
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
